1-(2-Amino-4-ethylphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-ethylphenyl)propan-1-one is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol It is characterized by the presence of an amino group and an ethyl group attached to a phenyl ring, which is further connected to a propanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-4-ethylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-ethylbenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
1-(2-Amino-4-ethylphenyl)propan-1-one undergoes various chemical reactions, including:
Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-ethylphenyl)propan-1-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-ethylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-ethylphenyl)propan-1-one can be compared with similar compounds such as:
Eigenschaften
Molekularformel |
C11H15NO |
---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-(2-amino-4-ethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-8-5-6-9(10(12)7-8)11(13)4-2/h5-7H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
YNBUKMVTVHIIRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C(=O)CC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.